molecular formula C28H27NO5S B281535 N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Katalognummer B281535
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: WZOCCRTZAWVFDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDBFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. TDBFB is a member of the dibenzofuran family and has a unique molecular structure, which makes it an interesting compound to study.

Wirkmechanismus

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE-4 is an enzyme that is involved in the breakdown of cyclic AMP, a signaling molecule that regulates inflammation. By inhibiting the activity of these enzymes, N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to inhibit the proliferation of immune cells, such as T cells and B cells, and to reduce the production of reactive oxygen species (ROS), which are involved in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is that it has been shown to be effective in reducing inflammation and inhibiting the growth of cancer cells in vitro. This makes it a promising compound for further study and potential clinical applications. However, one limitation of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is that it has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.

Zukünftige Richtungen

There are several future directions for research on N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the development of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in vivo, to determine its safety and efficacy in humans. Additionally, the development of novel synthesis methods for N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its analogs could lead to the discovery of new compounds with improved properties.

Synthesemethoden

The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 4-methylphenyl magnesium bromide to form 4-ethoxyphenylsulfonyl-4-methylbenzene. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been optimized to improve yield and purity, and several modifications have been made to the original method.

Wissenschaftliche Forschungsanwendungen

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Molekularformel

C28H27NO5S

Molekulargewicht

489.6 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO5S/c1-3-33-22-13-15-23(16-14-22)35(31,32)29(28(30)20-10-8-19(2)9-11-20)21-12-17-27-25(18-21)24-6-4-5-7-26(24)34-27/h8-18H,3-7H2,1-2H3

InChI-Schlüssel

WZOCCRTZAWVFDL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.